molecular formula C6H10N4O2 B1388095 (2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid CAS No. 1218381-05-5

(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid

Cat. No.: B1388095
CAS No.: 1218381-05-5
M. Wt: 170.17 g/mol
InChI Key: IUNVOZGHQBIRHE-YFKPBYRVSA-N
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Description

(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of hydrazones using selenium dioxide (SeO2) as a catalyst . This method provides access to a wide range of tetrazole derivatives via multistep synthetic routes.

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of high-throughput synthesis techniques to ensure scalability and efficiency. The use of metal-free protocols and environmentally benign reagents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield various tetrazole derivatives with different substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid is unique due to its specific structural features and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

(2S)-3-methyl-2-(tetrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNVOZGHQBIRHE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N1C=NN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218381-05-5
Record name (2S)-3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid
Reactant of Route 2
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid
Reactant of Route 3
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid
Reactant of Route 4
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid
Reactant of Route 5
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid
Reactant of Route 6
(2S)-3-methyl-2-(1H-tetrazol-1-yl)butanoic acid

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